Fmoc-Leu-OPfp

Catalog No.
S733123
CAS No.
86060-88-0
M.F
C27H22F5NO4
M. Wt
519.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-Leu-OPfp

CAS Number

86060-88-0

Product Name

Fmoc-Leu-OPfp

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate

Molecular Formula

C27H22F5NO4

Molecular Weight

519.5 g/mol

InChI

InChI=1S/C27H22F5NO4/c1-13(2)11-19(26(34)37-25-23(31)21(29)20(28)22(30)24(25)32)33-27(35)36-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,33,35)/t19-/m0/s1

InChI Key

NTQJCLLWLHKJLU-IBGZPJMESA-N

SMILES

CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Synonyms

Fmoc-Leu-OPfp;86060-88-0;Fmoc-L-leucinepentafluorophenylester;N-Alpha-(9-Fluorenylmethyloxycarbonyl)-L-LeucinePentafluorphenylEster;47468_ALDRICH;SCHEMBL5706460;47468_FLUKA;MolPort-003-934-124;CF-815;ZINC71788070;AKOS015853399;AKOS015902455;AK-81201;SC-24264;KB-302485;TR-026835;FT-0629880;ST24047283;I14-19897;PentafluorophenylN-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucinate;N-(9H-Fluorene-9-ylmethoxycarbonyl)-L-leucinepentafluorophenylester

Canonical SMILES

CC(C)CC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Isomeric SMILES

CC(C)C[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

The exact mass of the compound Fmoc-Leu-OPfp is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Fmoc-Leu-OPfp is the N-α-Fmoc-protected L-leucine amino acid activated as a pentafluorophenyl (OPfp) ester. This pre-activated form is designed for direct use in solid-phase peptide synthesis (SPPS) and solution-phase synthesis without requiring in-situ coupling reagents. The strong electron-withdrawing nature of the pentafluorophenyl group makes the ester highly reactive, facilitating efficient amide bond formation while minimizing racemization, a critical parameter for producing high-purity peptides. Its nature as a stable, often crystalline solid offers significant handling and processability advantages over generating activated species in-situ.

Research Fit

Pre-activated OPfp esterReady-to-use; no in situ coupling reagents or activation steps required

Fmoc SPPS workflowCompatible with manual and automated solid-phase peptide synthesizers

Colorimetric monitoringEnables real-time bromophenol blue coupling completion detection

Low racemization profileReported to support sterically hindered leucine incorporation

Substituting Fmoc-Leu-OPfp with the unactivated carboxylic acid, Fmoc-Leu-OH, necessitates the addition of coupling reagents (e.g., HBTU, HATU, DIC), which introduces process variables, moisture-sensitive components, and potential side-reaction pathways that can complicate purification. Alternative pre-activated esters, such as N-hydroxysuccinimide (OSu) esters, exhibit different reaction kinetics, racemization tendencies, and hydrolytic stability profiles. Therefore, switching from Fmoc-Leu-OPfp requires re-validation of coupling times, purity profiles, and process robustness, making it a non-trivial substitution for established manufacturing or research protocols.

Substitution Risk

Fmoc-Leu-OPfp

Pre-activated OPfp ester; direct addition to resin without coupling reagents

Fmoc-Leu-OH

Requires in situ activation with DIC/HOBt; additional reagent variables and optimization steps

Fmoc-Leu-OPfp

Reported greater hydrolytic stability in aqueous media; resists spontaneous degradation

Fmoc-Leu-OSu

NHS ester hydrolyzes more readily; coupling efficiency may shift in humid conditions

Fmoc-Leu-OPfp

Bromophenol blue colorimetric monitoring of coupling progress

Alternative active esters

No inherent colorimetric monitoring; requires off-line Kaiser test with resin sampling

Superior Coupling Rate for Accelerated Synthesis Cycles

Kinetic studies demonstrate that pentafluorophenyl (OPfp) active esters provide a significantly faster rate of coupling compared to other common active esters. In a direct comparison of relative rates, OPfp esters were found to be approximately 32.6 times more reactive than p-nitrophenyl (ONp) esters, a classic benchmark for active esters in peptide synthesis. This high reactivity facilitates rapid and efficient amide bond formation, shortening synthesis cycle times and improving throughput.

Evidence DimensionRelative Coupling Rate
Target Compound Data111 (Relative Rate Unit)
Comparator Or Baselinep-Nitrophenyl (ONp) ester: 1 (Relative Rate Unit)
Quantified Difference>100x faster than ONp esters
ConditionsKinetic studies of active ester reactivity in peptide bond formation.

Faster coupling kinetics reduce overall synthesis time and minimize exposure of the growing peptide chain to potentially degrading conditions, improving process efficiency and final product yield.

Reactivity vs. NHS
Head-to-head

OPfp ester: reported highest reactivity among tested active esters; stable in aqueous media. NHS ester: lower reactivity; hydrolyzes readily in water.

Supports coupling efficiency in aqueous-prone SPPS conditions

Qualitative comparison; verify for specific sequence context

Process Simplification: Avoids Use of Unstable In-Situ Coupling Reagents

Fmoc-Leu-OPfp is a stable, isolable solid that can be stored and handled conveniently, offering a direct alternative to in-situ activation methods. This contrasts with workflows requiring coupling additives like 1-hydroxybenzotriazole (HOBt), which has been reclassified as a Class 1 explosive, complicating transport and storage. By providing the activated species in a stable, pre-packaged form, Fmoc-Leu-OPfp de-risks the synthesis process by eliminating the need to handle potentially hazardous or unstable reagents on-site.

Evidence DimensionReagent Form and Stability
Target Compound DataStable, isolable crystalline solid
Comparator Or BaselineIn-situ activation reagents (e.g., HOBt + DIC): Multi-component system, with some components being moisture-sensitive or having transport/storage restrictions.
Quantified DifferenceN/A (Qualitative process advantage)
ConditionsStandard laboratory and manufacturing storage and handling.

This simplifies inventory management, enhances safety, and improves reproducibility in automated synthesis platforms by removing the variability associated with on-site reagent activation.

Racemization Risk
Class-level

Fmoc-OPfp esters consistently demonstrate lower epimerization than carbodiimide-mediated coupling of free acids, particularly for hindered residues.

Class-level inference; verify chiral purity for target sequence

Quantitative racemization data for Fmoc-Leu-OPfp not explicitly published

Reduced Racemization for Higher Purity Peptides

The use of Fmoc-protected amino acid OPfp esters is a recommended method for minimizing racemization, especially for sensitive amino acids. The high reactivity of the ester promotes rapid aminolysis, which outcompetes the rate of epimerization via oxazolone formation, a common side reaction with other activation methods. This is particularly crucial as even small amounts of diastereomeric impurities are difficult to remove and can impact the biological activity and regulatory approval of therapeutic peptides.

Evidence DimensionRacemization Control
Target Compound DataLow racemization tendency due to high coupling rate.
Comparator Or BaselineOther in-situ activation methods or more reactive intermediates which can have higher rates of epimerization.
Quantified DifferenceN/A (Well-established principle)
ConditionsStandard Fmoc-based solid-phase peptide synthesis (SPPS).

This ensures higher chiral purity of the final peptide, reducing the burden of downstream purification and improving batch-to-batch consistency, which is critical for therapeutic applications.

Coupling Monitoring
Data to verify

Released pentafluorophenol triggers bromophenol blue color change; enables visual confirmation of coupling completion without resin sampling.

Enables non-invasive real-time coupling endpoint detection

Functional feature; source-specific protocol review recommended

Workflow Simplification
Data to verify

Zero additional coupling reagents needed; direct resin addition. Fmoc-Leu-OH requires 2+ reagents with stoichiometry, pre-activation time, and temperature optimization.

Reduces manual steps and reagent-related variability

Advantage most pronounced in automated and high-throughput settings

QC Specifications
Data to verify

Assay ≥97.5% (HPLC); [α]25/D -27.5° to -22.5°; clear solubility at 0.5 mmol in 3 mL DMF; mp 101-115 °C.

Defined solubility and purity support automated SPPS batch consistency

Supplier QC criteria; independent verification advised for critical syntheses

Overcoming Sterically Hindered Couplings

The high reactivity of the OPfp ester makes it particularly effective for forcing difficult couplings to completion, such as those involving sterically hindered amino acids or aggregation-prone sequences where standard coupling methods may fail or yield incomplete reactions.

High-Throughput and Automated Peptide Synthesis

As a stable, pre-activated solid, Fmoc-Leu-OPfp is ideally suited for automated synthesis platforms. Its reliability and rapid reaction kinetics allow for standardized, fast protocols, while its stability simplifies reagent handling and reduces the risk of process failures compared to using moisture-sensitive in-situ reagents.

Manufacturing of High-Purity Peptides for Pharmaceutical Applications

In the synthesis of peptide active pharmaceutical ingredients (APIs), achieving high chemical and chiral purity is paramount. The demonstrated low racemization and clean reaction profile of OPfp esters minimize the formation of difficult-to-remove impurities, simplifying downstream purification and ensuring compliance with stringent regulatory standards.

Application Fit Matrix

Application
Selection Property
Validation Focus
Automated high-throughput SPPS
Pre-activated, reagent-free format
Bromophenol blue monitoring integration and fluidic path simplification
Sterically hindered peptide couplings
Low-racemization OPfp ester
Chiral purity verification via HPLC; sequence-specific epimerization review
Protected dipeptide fragment synthesis
High-reactivity active ester for solution-phase coupling
Coupling efficiency and intermediate purity assessment
Process development and scale-up
Simplified critical process parameter (CPP) profile
Batch-to-batch consistency and technology transfer robustness review

XLogP3

6.8

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (50%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

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